molecular formula C11H13NO2 B11903607 (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11903607
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-NXEZZACHSA-N
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Description

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry plays a critical role in biological interactions, particularly in enzyme inhibition and receptor binding. The compound is often utilized as a building block in pharmaceutical synthesis, especially for protease inhibitors and kinase-targeted therapies.

  • CAS Number: 144069-70-5 (free acid form); 90657-53-7 (hydrochloride salt).
  • Molecular Formula: C₁₁H₁₃NO₂ (free acid); C₁₁H₁₄ClNO₂ (hydrochloride).
  • Molecular Weight: 191.23 g/mol (free acid); 227.69 g/mol (hydrochloride).
  • Key Applications: Intermediate in peptide synthesis, aldose reductase inhibition (e.g., Fidarestat analogs).

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

JHHOFXBPLJDHOR-NXEZZACHSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chiral Starting Materials and Protecting Group Strategies

The synthesis often begins with stereoisomerically pure proline derivatives. For instance, (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid can be derived from trans-4-hydroxyproline via a multi-step process involving hydroxyl group substitution and stereochemical inversion. The hydroxyl group is first protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. Subsequent alkylation with phenylmagnesium bromide under controlled conditions introduces the phenyl moiety while preserving chirality.

Key Reaction Steps:

  • Protection of trans-4-hydroxyproline with Boc-anhydride in tetrahydrofuran (THF) at 0°C.

  • Alkylation using phenylmagnesium bromide in diethyl ether, achieving >90% yield.

  • Deprotection via acid hydrolysis (HCl or H2_2SO4_4) to yield the free carboxylic acid.

Resolution of Racemic Mixtures

Racemic mixtures of 4-phenylpyrrolidine-2-carboxylic acid are resolved using chiral resolving agents such as L-tartaric acid or D-camphorsulfonic acid. Diastereomeric salts formed during this process are separated via fractional crystallization, with the (2R,4S) isomer exhibiting higher solubility in ethanol-water mixtures.

Asymmetric Catalysis and Auxiliary-Based Methods

Organocatalytic Approaches

Pyrrolidine-based organocatalysts enable enantioselective synthesis through Michael addition or aldol reactions. For example, a proline-derived catalyst facilitates the asymmetric addition of nitromethane to cinnamaldehyde, forming a nitroalkane intermediate that is later cyclized to the target compound.

Reaction Conditions:

  • Catalyst: (S)-Proline (10 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 25°C

  • Yield: 78% with 92% ee

Chiral Auxiliaries in Ring-Closing Metathesis

Chiral auxiliaries like Evans’ oxazolidinones direct the stereochemical outcome during ring-closing metathesis (RCM). A representative protocol involves:

  • Coupling of (R)-glyceraldehyde acetonide with a diene precursor.

  • RCM using Grubbs’ second-generation catalyst to form the pyrrolidine ring.

  • Hydrolysis of the auxiliary to release the carboxylic acid.

Enzymatic and Biocatalytic Routes

Kinetic Resolution Using Lipases

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (2S,4R) ester of racemic 4-phenylpyrrolidine-2-carboxylate, leaving the desired (2R,4S) enantiomer intact. This method achieves 99% ee but requires lengthy reaction times (72–96 hours).

Fermentation-Based Production

Genetically engineered E. coli strains expressing L-proline-4-hydroxylase convert L-proline into 4-hydroxyproline, which is subsequently phenylated via enzymatic cascades. Yields remain moderate (50–60%) due to substrate inhibition.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of prominent preparation methods:

Method Yield (%) ee (%) Scalability Cost
Stereoselective Alkylation85–9295–99IndustrialModerate
Organocatalysis70–7888–92LaboratoryLow
Enzymatic Resolution40–5099Pilot-scaleHigh
Fermentation50–6099IndustrialVery High

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Competing pathways, such as over-alkylation or epimerization, reduce yields. Strategies to mitigate these include:

  • Low-Temperature Alkylation: Minimizes thermal epimerization.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) suppresses metal-catalyzed side reactions.

Purification Techniques

HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers with >99% purity. Gradient elution using hexane-isopropanol (90:10) achieves baseline separation in 20 minutes.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. VulcanChem’s patented route employs continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Key parameters include:

  • Residence Time: 10 minutes

  • Temperature: 50°C

  • Catalyst Loading: 0.5 mol%

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. A high-yielding method involves treatment with thionyl chloride (SOCl₂) in methanol to form the methyl ester :

ReagentsConditionsYieldProduct
SOCl₂, MeOH24 hr, room temperature96%Methyl (2R,4S)-4-phenylpyrrolidine-2-carboxylate

This reaction preserves the stereochemical integrity of the parent compound .

N-Alkylation Reactions

The secondary amine in the pyrrolidine ring participates in alkylation. For example, treatment with alkyl bromides in acetone yields N-substituted derivatives :

ReagentsConditionsYieldProduct
4,4-Diphenylbut-3-en-1-yl bromideAcetone, 48 hr, reflux65–72%N-Alkylated derivatives (e.g., (2R,4S)-1-(4,4-Diphenylbut-3-en-1-yl)-4-phenylpyrrolidine-2-carboxylic acid)

Steric hindrance from the phenyl group reduces reaction rates compared to unsubstituted pyrrolidines .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation. Chromium-based oxidants selectively target the ring’s α-carbon:

ReagentsConditionsProduct
KMnO₄ (aq)Acidic, 60°C4-Phenylpyrrolidin-2-one-2-carboxylic acid
CrO₃H₂SO₄, 40°CKetone derivatives (unstable)

Oxidation products retain the phenyl substituent but exhibit reduced stereochemical fidelity .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong hydride donors:

ReagentsConditionsYieldProduct
LiAlH₄Dry ether, 0°C → reflux85%(2R,4S)-4-Phenylpyrrolidine-2-methanol

The reaction proceeds without epimerization due to the rigid pyrrolidine conformation .

Electrophilic Aromatic Substitution

The phenyl group undergoes regioselective substitution under Friedel-Crafts conditions:

ReagentsConditionsProduct
Br₂, FeBr₃CH₂Cl₂, 25°C3-Bromo-4-phenylpyrrolidine-2-carboxylic acid
HNO₃, H₂SO₄0°C → 25°C3-Nitro-4-phenylpyrrolidine-2-carboxylic acid

Meta-substitution dominates due to electron-withdrawing effects from the carboxylic acid .

Comparative Reactivity Table

Reaction TypeRate (Relative)Stereochemical ImpactKey Driver
EsterificationFastNoneAcid catalysis
N-AlkylationModerateMinimalSteric hindrance from phenyl group
OxidationSlowPartial racemizationRing strain relief
Electrophilic substitutionFastNoneActivating effects of pyrrolidine

Mechanistic Considerations

  • Steric Effects : The phenyl group at C4 shields the α-face of the pyrrolidine ring, directing reagents to the β-face .

  • Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the ring toward electrophiles but enhances nucleophilic reactivity at the amine .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with biological systems allows for the development of drugs that can modulate neurotransmitter pathways and provide therapeutic benefits in conditions such as depression and anxiety .

Case Studies:

  • Analgesic Properties: Research indicates that (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid exhibits potential analgesic effects by influencing pain pathways through receptor interactions.
  • Anti-inflammatory Effects: Studies have shown its efficacy in reducing inflammation, suggesting its usefulness in treating inflammatory diseases .

Peptide Synthesis

Solid-Phase Peptide Synthesis:
The compound is frequently utilized in solid-phase peptide synthesis as a protecting group for amino acids. This application enhances the stability and efficacy of peptide chains, which is essential for creating therapeutic peptides with improved yields and purity .

Organic Synthesis

Versatile Building Block:
In organic synthesis, this compound acts as a versatile building block. It allows chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its chiral nature is particularly beneficial for asymmetric synthesis, where the formation of specific stereoisomers is required .

Research in Chiral Catalysis

Chiral Properties:
The compound's chiral properties make it valuable in studies related to asymmetric synthesis. Researchers utilize it to develop more efficient catalytic processes that can produce chiral compounds with high enantiomeric purity .

Material Science

Development of Advanced Materials:
The unique structure of this compound enables applications in creating novel materials, such as polymers with specific mechanical properties. These materials can be beneficial for various industrial applications, including drug delivery systems and biodegradable plastics .

Biological Studies

Investigating Biological Interactions:
Researchers employ this compound in biological studies to investigate its interactions with various biological targets. This research aids in the discovery of new therapeutic agents and enhances our understanding of the compound's mechanisms of action within biological systems .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersAnalgesics and anti-inflammatory agents
Peptide SynthesisUsed as a protecting group in solid-phase peptide synthesisTherapeutic peptides with enhanced stability
Organic SynthesisActs as a building block for complex organic moleculesAsymmetric synthesis methodologies
Chiral CatalysisValuable for developing efficient catalytic processesProduction of chiral compounds
Material ScienceApplications in creating advanced materials with specific propertiesDrug delivery systems and biodegradable plastics
Biological StudiesInvestigates interactions with biological targetsDiscovery of new therapeutic agents

Mechanism of Action

The mechanism of action of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry significantly impacts biological activity. For example, (2R,4S)-Fidarestat binds more favorably to aldose reductase (ALR2) than its (2S,4S)-isomer due to a ∆∆G of -1.5 kcal/mol, calculated via thermodynamic integration.
  • Fluorinated derivatives (e.g., 4-fluorobenzyl) enhance metabolic stability and bioavailability.
  • Protective groups (Boc, Fmoc) improve solubility and stability during synthetic processes.

Thermodynamic and Binding Properties

The binding affinity of this compound derivatives to ALR2 was studied using free energy integration techniques:

Isomer ∆G (kcal/mol) ∆∆G (kcal/mol) Biological Relevance
(2R,4S)-Fidarestat -9.2 -1.5 Potent ALR2 inhibitor
(2S,4S)-Fidarestat -7.7 - Reduced inhibitory activity

Mechanistic Insight : The (2R,4S) configuration optimizes hydrogen bonding and hydrophobic interactions with ALR2’s active site, explaining its superior efficacy.

Biological Activity

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group. Its stereochemistry (2R,4S) plays a crucial role in its interaction with biological targets.

The mechanism of action for this compound involves its binding to specific receptors and enzymes. The chiral nature allows it to fit into active sites, modulating their activity effectively. The phenyl group enhances binding interactions, influencing the compound's overall efficacy and specificity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Analgesic Properties : It has been studied for its potential use as an analgesic, influencing pain pathways through receptor interaction.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory conditions.
  • Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, suggesting potential applications in neurological disorders .

Comparative Biological Activity

To illustrate the unique profile of this compound, the following table compares it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Pyrrolidine ring with phenyl and carboxylic acidAnalgesic, anti-inflammatory
4-Aminopiperidine Piperidine ring with an amino groupAnalgesic properties
(R)-(-)-3-Hydroxyphenylglycine Hydroxy group on a phenyl-substituted glycineNeuroprotective effects
1-Amino-3-methylcyclobutane Cyclobutane ring with an amino groupPotential anxiolytic effects

This comparison underscores the diverse biological activities stemming from structural variations within similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Analgesic Study : A study demonstrated that this compound significantly reduced pain responses in animal models when administered at varying doses. The results indicated a dose-dependent relationship between administration and pain relief efficacy.
  • Anti-inflammatory Effects : In vitro assays showed that this compound inhibited pro-inflammatory cytokine production in activated immune cells. This suggests its potential as an anti-inflammatory agent in therapeutic applications.
  • Neuropharmacological Assessment : Research indicated that this compound could enhance neurotransmitter release in neuronal cultures, providing insights into its possible use for neurological conditions such as depression or anxiety disorders .

Q & A

Q. Table 1. Key Synthetic Parameters for Boc-Protected Derivative

ParameterConditionReference
Protecting GroupBoc
CatalystPd(OAc)2_2/XPhos
Reaction Temp.93–96°C (hydrolysis step)
Purity Post-Purification≥97% (HPLC)

Q. Table 2. Analytical Benchmarks

TechniqueTarget OutcomeReference
Chiral HPLCee >99% (Chiralpak IA column)
X-ray CrystallographyR-factor <0.05
ESI-MS[M+H]+^+ = 291.3 (unprotected)

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